

Application Note: High-Resolution RBP Identification via PAR-CLIP (4-thio-UMP Crosslinking)

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Compound of Interest

Compound Name: 4-Thio-ump disodium salt

Cat. No.: B13735674

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Executive Summary

This guide details the protocol for PAR-CLIP, the gold-standard method for identifying RNA-Binding Protein (RBP) interaction sites with nucleotide-level resolution.[1] Unlike standard HITS-CLIP (which relies on low-efficiency 254 nm UV crosslinking), PAR-CLIP utilizes 4-thiouridine (4SU).[2][3]

When added to cell culture media, 4SU is metabolized into 4-thio-UTP and incorporated into nascent RNA as 4-thio-UMP. Upon irradiation with 365 nm UVA light, the 4-thiouridine moiety forms a covalent crosslink with interacting amino acids.[4][5]

The Critical Advantage: During the reverse transcription (RT) step of library preparation, the crosslinked 4SU residue pairs with Guanosine rather than Adenosine, leading to a diagnostic Thymidine-to-Cytidine (T-to-C) transition in the final cDNA sequence.[6] This "mutation signature" allows researchers to distinguish bona fide binding sites from background noise with high statistical power.

The Mechanistic Basis

To execute this protocol effectively, one must understand the underlying photochemistry.

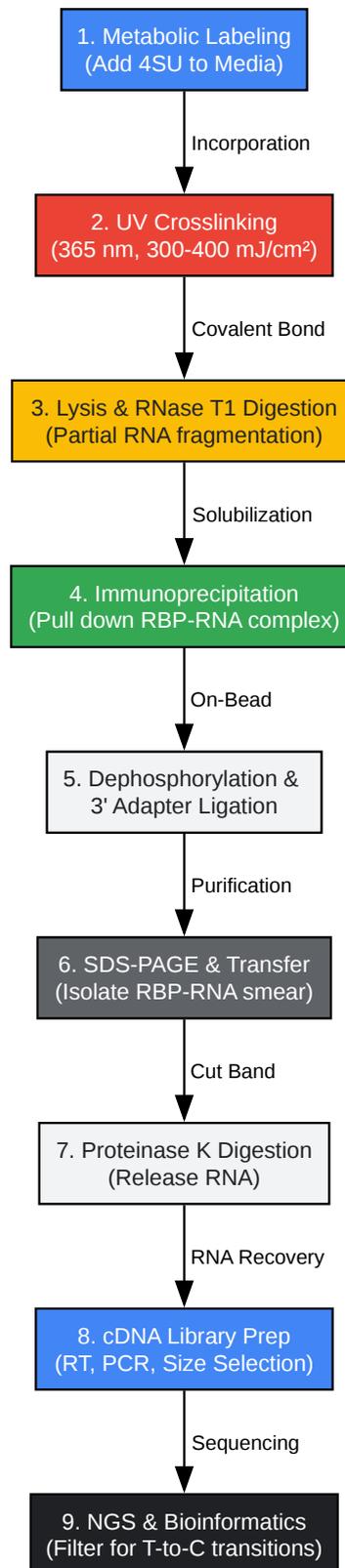
4-thio-UMP vs. Canonical Uridine

- **Incorporation:** Mammalian cells readily uptake 4SU via nucleoside transporters. It is phosphorylated to 4-thio-UTP and incorporated by RNA polymerases (I, II, and III) into transcripts without significant discrimination against natural UTP, provided concentrations remain below toxic thresholds (<100 μ M).
- **Photoactivation (365 nm):** Natural bases require high-energy 254 nm UV (UVC) to crosslink. This wavelength damages DNA and proteins. The sulfur atom in 4-thio-UMP shifts the excitation maximum to ~330-360 nm (UVA).
- **The "Zero-Distance" Crosslink:** 365 nm irradiation excites the 4-thiouridine, creating a short-lived radical that reacts primarily with aromatic amino acids (Phe, Trp, Tyr) or Lysine/Cysteine in the RBP binding pocket. This ensures that only proteins in direct contact with the RNA are captured.

The Diagnostic T-to-C Transition

The crosslinking reaction alters the hydrogen-bonding capability of the uracil base. When Reverse Transcriptase encounters the crosslinked 4SU-amino acid adduct, it preferentially incorporates Guanosine (instead of Adenosine) into the cDNA.[6] In the final sequencing read, this appears as a Cytosine (complement of G) at the position of the original Thymidine (4SU).

Workflow Visualization



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Caption: The PAR-CLIP workflow moves from metabolic labeling to bioinformatic validation. The critical checkpoint is the SDS-PAGE step (Step 6), where the radioactive signal confirms the presence of the crosslinked complex.

Experimental Protocol

Phase 1: Metabolic Labeling & Crosslinking

Objective: Incorporate 4SU into RNA and freeze interactions.

- Cell Seeding: Seed HEK293 (or target cell line) to reach 70-80% confluency. You typically need 10-20 x 15cm dishes per experiment to generate sufficient library complexity.
- 4SU Addition:
 - Add 4-thiouridine to the media to a final concentration of 100 μM .
 - Expert Insight: While 100 μM is standard, sensitive cell lines may undergo nucleolar stress. If studying nucleolar proteins, titrate down to 10-50 μM and extend incubation time.
 - Incubate for 14-16 hours.
- Crosslinking:
 - Wash cells with ice-cold PBS to remove free 4SU.
 - Irradiate on ice with 365 nm UV light at 150–400 mJ/cm^2 .
 - Validation: Do not over-crosslink. Excessive UV causes protein degradation.
- Harvest: Scrape cells in PBS, pellet, and snap-freeze or proceed to lysis.

Phase 2: Lysis & RNase Digestion

Objective: Solubilize the RBP and trim the RNA tails to a sequenceable length (~20-40 nt).

- Lysis Buffer: Resuspend pellets in NP-40 lysis buffer (50 mM HEPES pH 7.5, 150 mM KCl, 2 mM EDTA, 0.5% NP-40, 0.5 mM DTT, Protease Inhibitors).

- RNase T1 Treatment:
 - Add RNase T1 to the lysate (final ~1 U/μL). Incubate at 22°C for 15 mins.
 - Why T1? RNase T1 cleaves specifically after Guanosine (G). This leaves a defined 3' end and reduces sequence bias compared to RNase A.
 - Critical Step: The digestion must be "partial." You want RNA fragments protected by the protein (footprints), not total degradation.

Phase 3: Immunoprecipitation (IP) & Labeling

Objective: Isolate the specific RBP and visualize the RNA cargo.

- Bead Preparation: Conjugate Protein G/A magnetic beads with the specific antibody for your RBP (1-2 hours).
- IP: Add cleared lysate to beads. Rotate 1-2 hours at 4°C.
- Washing: Wash stringently (High Salt Buffer: 500 mM KCl) to remove non-specific binders.
- On-Bead Enzymatic Steps:
 - CIP (Calf Intestinal Phosphatase): Removes 5' phosphates.
 - T4 RNA Ligase: Ligate a pre-adenylated 3' DNA adapter to the 3' end of the RNA.
 - PNK (Polynucleotide Kinase) + γ -³²P-ATP: Radiolabel the 5' end of the RNA.
 - Why Radioactive? This is the only way to visualize the picogram amounts of RNA crosslinked to the protein on the gel.

Phase 4: SDS-PAGE & RNA Recovery

Objective: The "Self-Validating" Step.

- Elution: Elute complexes from beads with SDS loading buffer. Heat at 95°C.
- Electrophoresis: Run on a 4-12% Bis-Tris NuPAGE gel.

- Transfer: Transfer to a Nitrocellulose membrane.
- Autoradiography: Expose the membrane to X-ray film or a phosphor screen.
 - Success Indicator: You should see a radioactive "smear" starting at the molecular weight of your RBP and extending upwards (due to varying RNA fragment lengths). A sharp band indicates over-digestion (RNA is too short). No signal indicates failed IP or crosslinking.
- Excision: Cut the membrane region corresponding to the smear.
- Proteinase K: Digest the membrane slice in Proteinase K buffer + SDS at 55°C. This degrades the protein, leaving the crosslinked peptide/amino acid attached to the RNA.
- RNA Extraction: Phenol-Chloroform extraction followed by Ethanol precipitation.

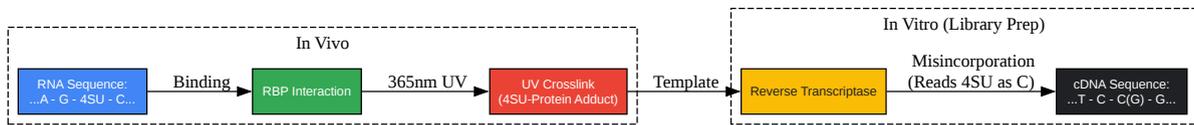
Phase 5: Library Prep

- 5' Adapter Ligation: Ligate the 5' RNA adapter.
- Reverse Transcription: Use a primer complementary to the 3' adapter. This is where the T-to-C mutation occurs.[\[7\]](#)
- PCR: Amplify the cDNA.
- Size Selection: Gel-purify the final library (typically ~140-160 bp depending on adapter lengths).

Data Analysis: The T-to-C Signature

The bioinformatics pipeline is distinct from standard RNA-seq. You must map reads to the genome and specifically filter for the mutation signature.

Mutation Mechanism Visualization



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Caption: The chemical modification of 4SU during crosslinking causes Reverse Transcriptase to misread the base, resulting in a permanent genetic scar (T->C) in the sequencing data.

Quantitative Summary Table

Parameter	Standard CLIP (254 nm)	PAR-CLIP (4SU + 365 nm)	Impact on Data
Crosslinking Efficiency	Low (0.1 - 1%)	High (10 - 50%)	Higher library complexity; less input material needed.
Resolution	~50-100 nt (Cluster based)	1 nt (Mutation based)	Pinpoint exact binding motifs.
Background Noise	High (requires IgG controls)	Low (Mutation filtering)	T-to-C filter removes non-crosslinked background RNA.
Cellular Toxicity	High (DNA damage)	Low/Moderate (4SU toxicity)	Better preservation of native interactions.

Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation:

- The "No-UV" Control: Run a parallel sample with 4SU but without UV irradiation.
 - Result: The autoradiograph should be blank. If you see a signal, your wash buffers are insufficient, or the kinase is labeling background RNA non-specifically.

- The "No-4SU" Control: Run UV-irradiated cells that were not treated with 4SU.
 - Result: Signal should be significantly weaker (254 nm crosslinking efficiency at 365 nm is negligible).
- RNase Titration: If your autoradiograph shows a tight band instead of a smear, reduce RNase T1 concentration. You are over-digesting the footprints.

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